Cas no 2764732-44-5 (1-(Benzyloxy)-2-bromo-3-fluoro-4-methylbenzene)

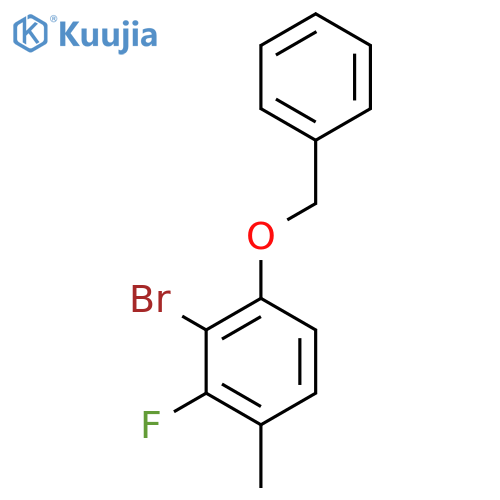

2764732-44-5 structure

商品名:1-(Benzyloxy)-2-bromo-3-fluoro-4-methylbenzene

1-(Benzyloxy)-2-bromo-3-fluoro-4-methylbenzene 化学的及び物理的性質

名前と識別子

-

- 2764732-44-5

- 1-(Benzyloxy)-2-bromo-3-fluoro-4-methylbenzene

- MFCD34757007

-

- インチ: 1S/C14H12BrFO/c1-10-7-8-12(13(15)14(10)16)17-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3

- InChIKey: PABDTBIOHGBFGR-UHFFFAOYSA-N

- ほほえんだ: BrC1C(=C(C)C=CC=1OCC1C=CC=CC=1)F

計算された属性

- せいみつぶんしりょう: 294.00556g/mol

- どういたいしつりょう: 294.00556g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 2

- 重原子数: 17

- 回転可能化学結合数: 3

- 複雑さ: 230

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 4.5

- トポロジー分子極性表面積: 9.2Ų

1-(Benzyloxy)-2-bromo-3-fluoro-4-methylbenzene 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Aaron | AR022K03-500mg |

1-(Benzyloxy)-2-bromo-3-fluoro-4-methylbenzene |

2764732-44-5 | 500mg |

$442.00 | 2023-12-14 | ||

| abcr | AB607108-5g |

1-(Benzyloxy)-2-bromo-3-fluoro-4-methylbenzene; . |

2764732-44-5 | 5g |

€1780.00 | 2024-07-19 | ||

| Aaron | AR022K03-1g |

1-(Benzyloxy)-2-bromo-3-fluoro-4-methylbenzene |

2764732-44-5 | 1g |

$589.00 | 2023-12-14 | ||

| abcr | AB607108-250mg |

1-(Benzyloxy)-2-bromo-3-fluoro-4-methylbenzene; . |

2764732-44-5 | 250mg |

€294.10 | 2024-07-19 | ||

| abcr | AB607108-1g |

1-(Benzyloxy)-2-bromo-3-fluoro-4-methylbenzene; . |

2764732-44-5 | 1g |

€536.30 | 2024-07-19 |

1-(Benzyloxy)-2-bromo-3-fluoro-4-methylbenzene 関連文献

-

Vyacheslav Y. Sosnovskikh,Alexander V. Safrygin,Marina A. Ezhikova RSC Adv., 2016,6, 30056-30069

-

Qiongqiong Wang,Liping Qiao,Min Zhou,Shan Wang,Shengrong Lou,Dandan Huang,Qian Wang,Shengao Jing,Hongli Wang,Changhong Chen,Cheng Huang Faraday Discuss., 2021,226, 112-137

-

Valeria Bugatti,Bluma Guenther Soares Green Chem., 2014,16, 3758-3762

-

Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586

-

Guoqiang Li,Shicheng Yan,Zhiqiang Wang,Xiangyan Wang,Zhaosheng Li,Jinhua Ye,Zhigang Zou Dalton Trans., 2009, 8519-8524

2764732-44-5 (1-(Benzyloxy)-2-bromo-3-fluoro-4-methylbenzene) 関連製品

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 1115999-12-6(N-(4-bromophenyl)methyl-1-6-(4-ethylphenoxy)pyrimidin-4-ylpiperidine-4-carboxamide)

- 124-83-4((1R,3S)-Camphoric Acid)

- 1807203-05-9(3-Bromo-4-mercapto-5-(trifluoromethyl)pyridine)

- 77375-77-0(2-(2-aminoethyl)-6-phenyl-2,3-dihydropyridazin-3-one)

- 2171706-77-5(1-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)but-2-ynoyl-3,3-dimethylazetidine-2-carboxylic acid)

- 158581-29-4(2,4-Dibromo-6-(tert-butyl-NNO-azoxy)phenylamine)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 2171710-46-4(3-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-methylpentanamido-2-methylbutanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2764732-44-5)

清らかである:99%/99%/99%

はかる:250mg/1g/5g

価格 ($):174/318/1055